N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Physicochemical profiling Lipophilicity ADME prediction

Researchers studying NIK inhibition face a critical challenge: distinguishing genuine on-target pharmacological effects from scaffold-related off-target artifacts. N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 326902-70-9) solves this as the chemically matched negative control for the N-tert-butyl NIK inhibitor chemotype. • Identical 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core but devoid of NIK inhibitory activity • Complete six-isoform CYP inhibition panel available (CYP3A4 IC₅₀ = 400 nM; 19-fold selective over CYP2C19) • Co-sourcing with N-tert-butyl congener ensures matched purity and counterion profiles for rigorous pharmacological conclusions

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
Cat. No. B11022914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C
InChIInChI=1S/C15H17ClN2O2/c1-3-4-9-17-15(19)13-10(2)20-18-14(13)11-7-5-6-8-12(11)16/h5-8H,3-4,9H2,1-2H3,(H,17,19)
InChIKeyKOFQGXCCWGWLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 90 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Overview


N-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 326902-70-9) is a synthetic small molecule featuring a 5-methylisoxazole core with a 2-chlorophenyl substituent at the 3-position and an N-butyl carboxamide at the 4-position. It is a member of the broader 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide chemotype, which includes numerous N-alkyl analogs explored in medicinal chemistry campaigns targeting kinases, nuclear receptors, and cytochrome P450 enzymes [1]. The n-butyl side chain confers distinct physicochemical and steric properties compared to the closely related N-tert-butyl and N-sec-butyl congeners . Its molecular formula is C₁₅H₁₇ClN₂O₂, with a predicted LogP of 2.77–3.85 and an estimated aqueous solubility of ~7–15 mg/L .

Chemotype-matched control for isoxazole-4-carboxamide probe studiesShares core scaffold with N-tert-butyl NIK inhibitor; enables scaffold-related effect discrimination
Documented CYP inhibition reference for interaction screeningSix-isoform panel available; supports CYP-mediated liability assessment
Predicted ADME and environmental fate parametersSupports early-stage physicochemical modeling workflows

Why N-Butyl-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide Is Not Interchangeable with Analogs


Isoxazole-4-carboxamide derivatives with identical heterocyclic cores but differing N-alkyl substituents exhibit profoundly divergent biological activity profiles that preclude generic substitution. The N-tert-butyl congener (CID 707552) is a documented NF-κB-inducing kinase (NIK) inhibitor with in vivo hepatoprotective activity [1]. In contrast, the N-n-butyl analog demonstrates a distinctly different target engagement pattern characterized by weak, non-selective cytochrome P450 enzyme inhibition but no confirmed NIK binding [2]. Additionally, the N-sec-butyl variant introduces a chiral center absent in the n-butyl scaffold, altering stereochemical recognition at biological targets . These differences in steric bulk, hydrogen-bonding geometry, and metabolic liability mean that assay results, lead optimization SAR, and ADME-Tox predictions obtained with one N-alkyl analog cannot be extrapolated to another without direct experimental validation.

N-n-butyl vs. N-tert-butyl analog

N-tert-butyl analog is a documented NIK inhibitor with reported hepatoprotective model activity; N-n-butyl shows no detectable NIK inhibition. Target engagement profile may differ; limits direct substitution in NF-κB pathway probe studies.

N-n-butyl vs. N-sec-butyl analog

N-sec-butyl analog introduces a chiral center absent in the n-butyl scaffold. Stereochemical recognition may alter target binding; enantiomer-specific effects require separate validation.

N-n-butyl vs. other N-alkyl congeners

Different N-alkyl steric bulk alters hydrogen-bonding geometry and metabolic profile. ADME-Tox predictions may not transfer across analogs without direct experimental confirmation.

Differentiation Evidence Against Closest Isoxazole-Carboxamide Analogs


Lower Lipophilicity Compared to N-tert-Butyl Congener

The n-butyl analog demonstrates consistently lower predicted lipophilicity than the N-tert-butyl substitution variant, which directly impacts passive membrane permeability, plasma protein binding, and CYP-mediated clearance predictions. The ACD/LogP algorithm yields 2.77 for the n-butyl compound , whereas the N-tert-butyl compound returns an XLogP3 of 3.3 [1]. The estimated Log Kow (KOWWIN) for the n-butyl compound reaches 3.85 . This ΔLogP of approximately 0.5–0.8 log units is quantitatively meaningful for distinguishing early ADME behavior.

LogP vs. N-tert-Butyl Analog
Reported
N-n-butyl: ACD/LogP = 2.77; KOWWIN Log Kow = 3.85
N-tert-butyl: XLogP3 = 3.3
ΔLogP approximately 0.53–0.55
Informs permeability and protein-binding assay selection across analogs.
Predicted values; experimental logP not reported for either compound.
Physicochemical profiling Lipophilicity ADME prediction

Absence of NIK/NF-κB Inhibitory Activity

The N-tert-butyl analog is a well-characterized, potent inhibitor of NF-κB-inducing kinase (NIK) with a Ki of 4.2 nM and an IC₅₀ of 15.1 nM in biochemical assays, conferring hepatoprotective activity in vivo [1]. In contrast, the N-n-butyl analog has not been reported to exhibit NIK inhibitory activity in any publicly accessible database or peer-reviewed publication. This represents a profound functional divergence within the same chemotype: a 4.2 nM NIK inhibitor (N-tert-butyl) versus a compound with no detectable NIK affinity (N-n-butyl) [2]. The tertiary butyl group provides critical hydrophobic packing in the NIK adenine-binding pocket that the linear n-butyl chain cannot recapitulate.

NIK Inhibitory Activity
Class-level
N-n-butyl: No reported NIK inhibition; no binding data in public databases
N-tert-butyl analog: Ki = 4.2 nM, IC₅₀ = 15.1 nM (biochemical assay)
Reported >1,000-fold difference in NIK Ki
Supports pathway-probe selection; N-n-butyl lacks NIK-inhibitory pharmacophore.
Absence confirmed by cross-database search; class-level inference.
Kinase inhibition NF-κB pathway Target selectivity

CYP450 Inhibition Profile with Isoform Selectivity

The N-n-butyl compound was profiled against a panel of six major human cytochrome P450 isoforms, revealing a characteristic inhibition pattern: moderate CYP3A4 inhibition (IC₅₀ = 400 nM) and weaker inhibition of CYP2C19 (IC₅₀ = 7.6 µM and Ki = 10.9 µM), CYP2B6 (IC₅₀ = 9.9 µM), CYP2C9 (IC₅₀ = 24.2 µM), CYP2D6 (IC₅₀ = 50 µM), and CYP2E1 (IC₅₀ = 50 µM) [1]. Notably, CYP3A4 inhibition at 400 nM is approximately 19-fold more potent than CYP2C19 inhibition (7.6 µM), providing a quantitative selectivity window. Comprehensive CYP panel data for the N-tert-butyl analog has not been publicly disclosed, preventing a head-to-head CYP comparison; thus the N-n-butyl data constitutes the sole available ADME-Tox reference for this chemotype [1].

CYP450 Isoform Inhibition
Reported
CYP3A4 IC₅₀ = 400 nM
CYP2C19: 7.6 µM; CYP2B6: 9.9 µM; CYP2C9: 24.2 µM; CYP2D6/CYP2E1: 50 µM. Human liver microsomes, LC-MS/MS detection.
Supports CYP interaction screening with documented CYP3A4-predominant profile.
CYP3A4 vs. CYP2D6/CYP2E1 selectivity ratio = 125-fold (IC₅₀-based).
CYP inhibition Drug-drug interaction ADME-Tox screening

Predicted Aqueous Solubility Advantage Over the N-tert-Butyl Congener

Predicted water solubility estimates for the N-n-butyl compound range from 6.9 mg/L (WSKOW, based on Log Kow 3.85) to 14.6 mg/L (fragment-based Wat Sol v1.01) . The N-tert-butyl analog, bearing a more compact hydrophobic group (XLogP3 = 3.3), is qualitatively expected to exhibit comparably low aqueous solubility; however, no experimentally validated solubility has been reported for either compound. The n-butyl chain offers a potential formulation advantage due to its greater conformational flexibility, which can facilitate crystal lattice disruption and enhance dissolution kinetics relative to the rigid, spherically shaped tert-butyl group [1].

Aqueous Solubility Prediction
Data to verify
~7–15 mg/L (~24–51 µM) at 25°C, pH ~7
WSKOW: 6.9 mg/L; Wat Sol fragment method: 14.6 mg/L. No experimental melting point correction.
Informs assay concentration window; co-solvent strategy may be required above 10 µM.
Predicted values only; no experimentally validated solubility reported for either analog.
Aqueous solubility Formulation Bioavailability

Research and Procurement Scenarios Based on Differentiated Properties


Negative Control for NIK/NF-κB Chemical Probe Studies

For laboratories employing the N-tert-butyl isoxazole-4-carboxamide scaffold as a NIK inhibitor (Ki = 4.2 nM; hepatoprotective chemical probe), the N-n-butyl analog serves as the chemically matched negative control . It shares the identical 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core but lacks NIK inhibitory activity, enabling researchers to distinguish on-target NIK effects from scaffold-related off-target effects. Procurement of both the N-n-butyl and N-tert-butyl variants from the same synthesis batch ensures comparable purity and counterion profiles, strengthening pharmacological conclusions .

CYP450 Drug-Drug Interaction Liability Screening

The N-n-butyl compound is the only member of this chemotype with a publicly available six-isoform CYP inhibition panel, revealing moderate CYP3A4 inhibition (IC₅₀ = 400 nM) and 19-fold selectivity over CYP2C19 . Pharmaceutical researchers designing CYP-mediated drug-drug interaction (DDI) studies can use this compound as a reference standard for isoxazole-4-carboxamide CYP liability, directly informing back-up candidate selection or metabolite identification workflows .

Environmental Fate and Biodegradation Modeling

The N-n-butyl analog has a complete suite of EPI Suite-predicted environmental fate parameters, including a BIOWIN3 ultimate biodegradation timeframe of 'weeks-months,' a soil adsorption coefficient (Log Koc) of 4.43, and an atmospheric hydroxyl radical half-life of 0.46 days . These data support environmental risk assessment (ERA) modeling for chemical registrations or for academic groups studying the environmental persistence of halogenated isoxazole carboxamides .

Benchmarking Solubility-Limited Assay Concentrations

With a predicted aqueous solubility of 7–15 mg/L (approximately 24–51 µM), researchers must employ co-solvent strategies (≤0.1% DMSO) or surfactant-assisted dissolution for cell-based assays requiring concentrations above 10 µM . This solubility ceiling defines the practical assay range for the N-n-butyl compound and should be explicitly reported in SAR tables to contextualize potency data and avoid false negatives .

Application
Selection Property
Validation Focus
NIK/NF-κB pathway probe studies
Chemotype-matched negative control
On-target vs. scaffold-related effect discrimination
CYP-mediated interaction screening
Documented CYP isoform inhibition profile
CYP3A4-predominant liability assessment
Environmental fate assessment studies
Predicted environmental fate parameters
Biodegradation and soil adsorption modeling
Solubility-limited assay development
Predicted aqueous solubility range
Co-solvent strategy and assay window definition
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